molecular formula C22H23N5O B2537356 1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide CAS No. 1105217-10-4

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

Cat. No. B2537356
CAS RN: 1105217-10-4
M. Wt: 373.46
InChI Key: ISMMLVXWGIITII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Process Optimization

A scalable and efficient synthetic process was established for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for central nervous system disorders. The process involves acylation, deprotection, and salt formation from 4-aminopyridine and N,N′-carbonyldiimidazole, achieving 53% overall yield with high purity, suitable for production scaling (Wei et al., 2016).

Anticancer Activity

Piperazine-2,6-dione derivatives and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives were synthesized and evaluated for anticancer activity. Significant activity was observed against breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2) cancer cells, highlighting their potential as anticancer agents (Kumar et al., 2013).

Enzyme Inhibition for Disease Treatment

Discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening showed significant potential for in vivo disease model studies. The triazine heterocycle was essential for potency and selectivity, demonstrating the compound's utility in exploring various disease models (Thalji et al., 2013).

Synthesis of Heterocyclic Carboxamides

Heterocyclic carboxamides were synthesized as potential antipsychotic agents, showing promise in in vitro and in vivo evaluations for antagonizing apomorphine-induced climbing in mice, indicative of antipsychotic activity. The study explored various heterocyclic frameworks, including pyridine, thiophene, and benzothiophene carboxamides, contributing to the understanding of structure-activity relationships in antipsychotic drug development (Norman et al., 1996).

Antiinflammatory Activity

N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and its condensation products with various active hydrogen-containing compounds exhibited potent antiinflammatory activity, as evaluated by the carrageenan-induced rat paw edema method. This research contributes to the development of new antiinflammatory agents with potential therapeutic applications (Rajasekaran et al., 1999).

properties

IUPAC Name

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c28-22(24-16-17-8-12-23-13-9-17)19-10-14-27(15-11-19)21-7-6-20(25-26-21)18-4-2-1-3-5-18/h1-9,12-13,19H,10-11,14-16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMMLVXWGIITII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.